Technical Whitepaper: Physicochemical Profiling and Solubility Dynamics of 2-(2,2-Dimethylpiperazin-1-yl)acetamide Dihydrochloride
Technical Whitepaper: Physicochemical Profiling and Solubility Dynamics of 2-(2,2-Dimethylpiperazin-1-yl)acetamide Dihydrochloride
Prepared by: Senior Application Scientist Target Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
In the landscape of early-stage drug discovery, the piperazine scaffold is a privileged pharmacophore widely utilized to modulate target affinity and optimize pharmacokinetic (PK) properties. Specifically, 2-(2,2-dimethylpiperazin-1-yl)acetamide dihydrochloride serves as a critical building block and intermediate in the synthesis of central nervous system (CNS) agents and kinase inhibitors.
This technical guide provides an authoritative analysis of the compound's molecular weight, structural properties, and solubility dynamics. By understanding the causality behind its physicochemical behavior, researchers can prevent assay artifacts, ensure data integrity during High-Throughput Screening (HTS), and accurately predict in vivo bioavailability.
Core Physicochemical Profiling
The accurate determination of molecular weight and structural formula is the foundational step in compound management. A common pitfall in assay preparation is confusing the free base of a compound with its salt form, leading to significant dosing errors.
The free base of 2-(2,2-dimethylpiperazin-1-yl)acetamide (CAS 1148003-49-9) has a molecular formula of C₈H₁₇N₃O and a molecular weight of 171.24 g/mol [1]. However, the presence of two basic amine centers in the piperazine ring makes the free base susceptible to oxidation and limits its handling efficiency. To mitigate this, the compound is synthesized as a dihydrochloride salt (CAS 1774892-13-5)[2].
The addition of two equivalents of hydrochloric acid (2HCl) drastically alters the compound's mass and physical state, yielding a stable, crystalline solid with a molecular weight of 244.16 g/mol [3].
Table 1: Quantitative Physicochemical Data
| Property | Value / Description |
| Chemical Name | 2-(2,2-dimethylpiperazin-1-yl)acetamide dihydrochloride |
| Primary CAS Number | 1774892-13-5 (Dihydrochloride Salt)[2] |
| Secondary CAS Number | 1148003-49-9 (Associated with Free Base/Salt)[1] |
| Molecular Formula | C₈H₁₇N₃O · 2HCl (or C₈H₁₉Cl₂N₃O)[3] |
| Molecular Weight (Salt) | 244.16 g/mol [3] |
| Molecular Weight (Free Base) | 171.24 g/mol [1] |
| Physical State | Solid (Crystalline)[2] |
Structural Causality & Solvent Dynamics
The solubility of a compound is not a static value; it is a dynamic property dictated by the interplay between the compound's crystal lattice energy and the solvation energy of the chosen medium.
Aqueous Solubility: The dihydrochloride salt form is specifically engineered to maximize aqueous solubility. The protonation of the piperazine nitrogens introduces a high degree of polarity. When introduced to water, the high dielectric constant of the solvent easily overcomes the ionic bonds of the salt lattice, resulting in rapid dissolution. This makes the compound highly compatible with physiological buffers used in biological assays.
Organic Solvent Interactions (DMSO): Dimethyl sulfoxide (DMSO) is the universal solvent for HTS libraries due to its amphiphilic nature[4]. 2-(2,2-dimethylpiperazin-1-yl)acetamide dihydrochloride exhibits excellent solubility in anhydrous DMSO. Causality: Preparing stock solutions in DMSO prevents the spontaneous hydrolysis or microbial degradation that can occur in aqueous stocks over long-term storage. However, researchers must carefully manage the transition from DMSO stocks to aqueous assay buffers to prevent kinetic precipitation.
Experimental Methodologies: Solubility Determination
To ensure self-validating and reproducible data, solubility must be evaluated through two distinct paradigms: Kinetic Solubility (mimicking HTS workflows) and Thermodynamic Solubility (mimicking oral dosing and physiological equilibrium)[4].
Protocol A: Kinetic Solubility Assessment (Nephelometry)
Purpose: To determine the maximum concentration at which the compound remains soluble when transferred from a DMSO storage stock into an aqueous assay buffer, preventing false-positive assay artifacts caused by nano-aggregation.
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Stock Preparation: Dissolve the compound in anhydrous DMSO to generate a 10 mM primary stock.
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Serial Dilution: Create a 10-point, 2-fold serial dilution gradient in pure DMSO.
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Aqueous Transfer (The Critical Step): Spike 2 µL of each DMSO dilution into 198 µL of PBS (pH 7.4) in a 96-well plate.
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Causality: This maintains a final DMSO concentration of 1% (v/v), which is the maximum tolerated limit for most cell-based and biochemical assays to prevent solvent-induced cytotoxicity.
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Incubation: Seal the plate and incubate at 37°C for 2 hours to simulate standard assay timeframes.
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Quantification: Measure light scattering using a nephelometer (laser at 620 nm).
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Self-Validation: The baseline is established using a 1% DMSO/PBS blank. The kinetic solubility limit is defined as the highest concentration before a statistically significant increase in light scattering (indicating precipitation) is detected.
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Protocol B: Thermodynamic Solubility (Shake-Flask Method)
Purpose: To determine the true equilibrium solubility of the crystalline solid in aqueous media, essential for formulation and PK modeling[4].
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Solid Addition: Add 5 mg of solid 2-(2,2-dimethylpiperazin-1-yl)acetamide dihydrochloride into a microcentrifuge tube.
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Buffer Introduction: Add 1 mL of target aqueous medium (e.g., Simulated Intestinal Fluid or PBS, pH 7.4).
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Equilibration: Agitate the suspension on a thermoshaker at 300 rpm and 37°C for 48 hours.
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Causality: A 48-hour incubation is strictly required to provide sufficient activation energy to break the stable dihydrochloride crystal lattice and reach true thermodynamic equilibrium.
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Phase Separation: Centrifuge the sample at 10,000 × g for 15 minutes to pellet any undissolved solid.
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Quantification (HPLC-UV): Extract the supernatant and analyze it via HPLC-UV against a pre-established calibration curve.
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Self-Validation: The presence of a solid pellet post-centrifugation confirms that the solution was truly saturated, validating the equilibrium state.
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Logical Workflow & Assay Integrity
The diagram below illustrates the critical decision-making pathways governed by accurate solubility data. Failing to account for the solubility limit during HTS leads directly to assay artifacts, whereas rigorous physicochemical profiling ensures valid Structure-Activity Relationship (SAR) data.
Workflow of solubility assessment and its impact on drug discovery data integrity.
References
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Sigma-Aldrich. 2-(2,2-Dimethylpiperazin-1-yl)acetamide dihydrochloride - Properties and Specifications.2
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Bidepharm. CAS:1774892-13-5, 2-(2,2-Dimethylpiperazin-1-yl)acetamide dihydrochloride.3
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NextSDS. 2-(2,2-Dimethylpiperazin-1-yl)-acetamide dihydrochloride — Chemical Substance Information.1
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Benchchem. 1-(2-Methyl-cyclohexyl)-piperazine dihydrochloride - Application Note on Solubility Methodologies.4
